
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring, a fluorobenzoyl group, and an oxazole moiety, which contribute to its pharmacological properties. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation.
- IC50 Values : The compound exhibits competitive inhibition against tyrosinase, with reported IC50 values indicating effective inhibition at low micromolar concentrations. For instance, related compounds with similar structures have shown IC50 values ranging from 0.18 µM to 40.43 µM in various studies .
Monoamine Oxidase Activity
Another area of interest is the compound's interaction with monoamine oxidase (MAO) enzymes. The structural features suggest potential binding interactions that enhance affinity towards MAO-B, which is implicated in neurological disorders.
- Binding Affinity : Compounds designed with similar piperazine frameworks have demonstrated superior binding affinities compared to known inhibitors like l-Deprenyl, suggesting that modifications such as fluorination can enhance efficacy through better interactions with active site residues .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or oxazole rings can significantly affect potency and selectivity.
Compound | Substituent | IC50 (µM) | Mechanism |
---|---|---|---|
26 | 4-Fluorobenzyl | 0.18 | Tyrosinase Inhibition |
9 | Phenyl | 40.43 | Tyrosinase Inhibition |
8 | Cinnamyl | >10 | MAO-B Binding |
This table summarizes findings from various studies that illustrate how different modifications impact biological activity.
Case Study 1: Tyrosinase Inhibition
In a study evaluating derivatives of piperazine-containing compounds, one derivative exhibited an IC50 value of 0.18 µM against tyrosinase, significantly outperforming kojic acid (IC50 = 17.76 µM). This suggests that structural modifications can lead to more potent inhibitors for therapeutic applications in skin disorders .
Case Study 2: MAO-B Binding Affinity
Research on fluorinated piperazine derivatives indicated enhanced binding to MAO-B due to the presence of electron-withdrawing groups like fluorine. These compounds demonstrated improved pharmacokinetic profiles and metabolic stability, making them promising candidates for neurological therapies .
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
One of the significant applications of compounds with similar structures to 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is their role as tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Research has shown that derivatives containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition against tyrosinase from Agaricus bisporus, demonstrating promising antimelanogenic effects without cytotoxicity on cell lines like B16F10 .
Neurotransmitter Modulation
The compound's piperazine component suggests potential interactions with neurotransmitter receptors. Similar piperazine derivatives have been studied for their ability to modulate serotonin and dopamine receptors, which are crucial in managing mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of these compounds can lead to the development of new antidepressants or antipsychotics .
Binding Affinity Studies
Studies utilizing docking simulations have indicated that compounds structurally related to this compound can effectively occupy the active site of tyrosinase, thereby preventing substrate binding. This competitive inhibition mechanism is critical for understanding how these compounds exert their pharmacological effects .
Structure-Activity Relationship (SAR) Analysis
The design of new analogs based on this compound has been guided by SAR studies, which explore the influence of various substituents on biological activity. Modifications to the aromatic rings and the introduction of different functional groups have been shown to enhance inhibitory potency against tyrosinase, indicating a pathway for optimizing therapeutic efficacy .
Case Studies
Propiedades
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-3-2-4-17(13-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)16-5-7-18(23)8-6-16/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBBFVVRGWAOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.